molecular formula C4H7NO B1607723 1-Isocyano-2-methoxyethane CAS No. 43219-50-7

1-Isocyano-2-methoxyethane

Cat. No.: B1607723
CAS No.: 43219-50-7
M. Wt: 85.1 g/mol
InChI Key: RXRQOZYTUCHGHK-UHFFFAOYSA-N
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Description

1-Isocyano-2-methoxyethane is an organic compound with the molecular formula C4H7NO. It is characterized by the presence of an isocyano group (-NC) and a methoxy group (-OCH3) attached to an ethane backbone. This compound is known for its reactivity and versatility in organic synthesis, particularly in the formation of heterocycles and other complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isocyano-2-methoxyethane can be synthesized through various methods. One common approach involves the reaction of 2-methoxyethanol with phosgene to form 2-methoxyethyl chloroformate, which is then treated with sodium azide to produce 2-methoxyethyl isocyanate. Finally, the isocyanate is converted to this compound through a Curtius rearrangement .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The process often includes steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-Isocyano-2-methoxyethane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Isocyano-2-methoxyethane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of heterocycles and other complex organic molecules.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-isocyano-2-methoxyethane involves its reactivity with various nucleophiles and electrophiles. The isocyano group acts as a nucleophilic center, allowing the compound to participate in multiple bond-forming reactions. This reactivity is exploited in the synthesis of complex molecules and in the study of biochemical pathways .

Comparison with Similar Compounds

  • 1-Isocyano-2-methoxypropane
  • 1-Isocyano-2-ethoxyethane
  • 1-Isocyano-2-methoxybutane

Comparison: 1-Isocyano-2-methoxyethane is unique due to its specific combination of an isocyano group and a methoxy group on an ethane backbone. This structure imparts distinct reactivity and properties compared to similar compounds, making it particularly useful in certain synthetic applications .

Properties

IUPAC Name

1-isocyano-2-methoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c1-5-3-4-6-2/h3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRQOZYTUCHGHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377955
Record name 1-isocyano-2-methoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43219-50-7
Record name 1-isocyano-2-methoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Isocyano-2-methoxyethane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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